molecular formula C17H16F3N5O3 B10991901 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide

3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide

Cat. No.: B10991901
M. Wt: 395.34 g/mol
InChI Key: MXHCYYDXOXGEAO-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic routes:
      • One approach involves constructing the pyrrolidine ring and then attaching the triazole moiety.
      • Reaction conditions:
        • Specific conditions depend on the synthetic strategy, but typical steps include cyclization reactions and amide bond formation.
    • Industrial production methods:
      • While industrial-scale production details are scarce, laboratory-scale synthesis provides insights.
  • Chemical Reactions Analysis

    • Reactions:
      • Oxidation, reduction, and substitution reactions are possible.
    • Common reagents and conditions:
      • Oxidation: Often involves reagents like KMnO₄ or H₂O₂.
      • Reduction: Catalytic hydrogenation (e.g., Pd/C) or metal hydrides (e.g., LiAlH₄).
      • Substitution: Nucleophilic substitutions (e.g., using NaN₃).
    • Major products:
      • Various derivatives with modified substituents on the pyrrolidine and triazole rings.
  • Scientific Research Applications

    • Chemistry: Studying its reactivity, stability, and potential applications in drug design.
    • Biology: Investigating its impact on cellular pathways, especially those involving p53.
    • Medicine: Assessing its potential as an anticancer agent.
    • Industry: Exploring its use in materials science or as a building block for other compounds.
  • Mechanism of Action

    • It likely interacts with MDM2 and p53 proteins, affecting their stability and function.
    • Molecular targets: MDM2 and p53.
    • Pathways: Regulation of cell cycle, apoptosis, and tumor suppression.
  • Comparison with Similar Compounds

    • Uniqueness: The combination of pyrrolidine, triazole, and trifluoromethyl groups sets it apart.
    • Similar compounds: Explore related pyrrolidine-based inhibitors and compare their structures and activities.

    Remember, this compound’s potential extends beyond its chemical formula—it holds promise in cancer research and therapeutic development

    Properties

    Molecular Formula

    C17H16F3N5O3

    Molecular Weight

    395.34 g/mol

    IUPAC Name

    3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide

    InChI

    InChI=1S/C17H16F3N5O3/c1-16(10-5-3-2-4-6-10)9-12(27)25(14(16)28)8-7-11(26)21-15-22-13(23-24-15)17(18,19)20/h2-6H,7-9H2,1H3,(H2,21,22,23,24,26)

    InChI Key

    MXHCYYDXOXGEAO-UHFFFAOYSA-N

    Canonical SMILES

    CC1(CC(=O)N(C1=O)CCC(=O)NC2=NNC(=N2)C(F)(F)F)C3=CC=CC=C3

    Origin of Product

    United States

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